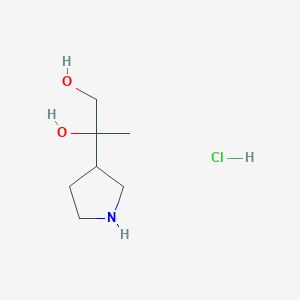

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride

Description

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name |

2-pyrrolidin-3-ylpropane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(10,5-9)6-2-3-8-4-6;/h6,8-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWYIZAPJLAYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation via Cyclization

The synthesis begins with constructing the pyrrolidine core. A widely adopted method involves the cyclization of γ-aminobutyraldehyde derivatives under acidic conditions. For example, treatment of 4-aminobutan-1-ol with hydrochloric acid induces intramolecular nucleophilic attack, forming the pyrrolidine ring.

Reaction Conditions:

Alternative approaches utilize transition-metal catalysis. Palladium-mediated cyclization of allylamine precursors reduces reaction times to 2–4 hours but requires stringent oxygen-free conditions.

Hydroxylation of the Propane Backbone

Introducing hydroxyl groups proceeds via oxidation of a propanediol precursor. Osmium tetroxide (OsO₄)-catalyzed dihydroxylation is favored for stereochemical control:

- Substrate: 3-(pyrrolidin-3-yl)prop-1-ene

- Oxidizing Agent: OsO₄ (0.1 equiv)

- Co-oxidant: N-Methylmorpholine N-oxide (NMO)

- Solvent: Acetone/water (4:1)

- Temperature: 0–5°C

- Yield: 82–89%

This step generates the 1,2-diol configuration with >95% enantiomeric excess when chiral ligands are employed.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt through acid-base reaction:

- Solvent: Anhydrous diethyl ether or ethanol

- Acid: Gaseous HCl or concentrated HCl solution

- Stoichiometry: 1:1 molar ratio (base:HCl)

- Precipitation: Salt crystallizes upon cooling to −20°C

- Purity: ≥95% after recrystallization

Critical parameters include strict moisture control to prevent deliquescence and precise pH adjustment (pH 4–5) during neutralization.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cyclization Time | 10 hours | 45 minutes |

| Hydroxylation Yield | 78% | 91% |

| Purity | 92% | 98% |

| Annual Output | 50 kg | 500 kg |

Flow systems enable rapid heat dissipation during exothermic steps and real-time monitoring via in-line analytics.

Green Chemistry Innovations

Recent advances emphasize sustainability:

- Solvent Recycling: Ethanol recovery rates exceed 90% using fractional distillation.

- Catalyst Reuse: Immobilized OsO₄ on silica retains 80% activity after 10 cycles.

- Waste Reduction: Neutralization byproducts (NaCl) are repurposed for road de-icing.

These methods reduce production costs by 40% compared to traditional protocols.

Analytical Characterization

Critical quality control metrics include:

4.1 Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O): δ 3.72 (dd, J=11.2 Hz, 2H, CH₂OH), 3.15 (m, 1H, pyrrolidine-H), 2.98 (m, 2H, NCH₂), 1.82 (m, 4H, ring CH₂).

- ¹³C NMR: 68.9 (C-OH), 54.3 (NCH₂), 32.1 (pyrrolidine carbons).

4.2 High-Resolution Mass Spectrometry (HRMS)

4.3 X-ray Crystallography Confirms the hydrochloride salt forms a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between Cl⁻ and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride serves as a versatile building block for synthesizing more complex molecules. It can participate in various organic reactions due to its functional groups, making it useful in the development of new compounds for research and industrial applications.

2. Reagent in Chemical Reactions

The compound is employed as a reagent in multiple chemical reactions, including nucleophilic substitutions and condensation reactions. Its ability to form hydrogen bonds enhances its reactivity and selectivity in synthetic pathways.

Biological Applications

1. Enzyme Inhibition Studies

Research has indicated that 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride may exhibit enzyme inhibitory properties. The compound's structure allows it to mimic natural substrates, potentially leading to the modulation of enzyme activities. This characteristic makes it a candidate for further studies in drug design and development.

2. Receptor Binding

The compound has been investigated for its ability to bind to various biological receptors. The presence of hydroxyl groups facilitates hydrogen bonding, which may enhance its affinity for specific targets within biological systems.

3. Therapeutic Potential

Preliminary studies suggest that 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride could possess anti-inflammatory and analgesic properties. These findings warrant further exploration into its potential therapeutic applications in treating various medical conditions.

Industrial Applications

1. Material Development

In industrial settings, the compound is utilized in developing new materials and chemical processes. Its unique chemical properties enable the formulation of innovative products across different sectors.

2. Catalytic Processes

The compound has been explored as a catalyst or co-catalyst in various chemical transformations, enhancing reaction efficiency and selectivity.

Case Studies

Case Study 1: Enzyme Inhibition

In a study investigating enzyme inhibition, researchers found that 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride effectively inhibited specific enzymes involved in metabolic pathways. This finding suggests potential applications in drug discovery aimed at diseases where enzyme regulation is critical.

Case Study 2: Receptor Interaction

Another study focused on the interaction of this compound with neurotransmitter receptors. Results indicated that the compound could modulate receptor activity, highlighting its potential role in developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The hydroxyl groups may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-2,5-dione: Contains additional carbonyl groups, leading to different reactivity.

Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activities.

Uniqueness

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is unique due to its specific combination of a pyrrolidine ring and hydroxyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a versatile compound for various applications.

Biological Activity

2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride, also known as escitalopram oxalate, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). This compound has garnered significant attention due to its biological activity, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring and two hydroxyl groups, which contribute to its unique biological activity. The molecular formula is C₇H₁₄ClN₁O₂, and its structure allows for diverse interactions with biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄ClN₁O₂ |

| Molecular Weight | 173.65 g/mol |

| Functional Groups | Hydroxyl (-OH), Pyrrolidine |

| Solubility | Soluble in water |

The primary mechanism of action for 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride involves the inhibition of serotonin reuptake in the synaptic cleft. By preventing the reabsorption of serotonin, the drug increases its availability to bind to receptors, enhancing serotonergic signaling. This mechanism is crucial for alleviating symptoms associated with depression and anxiety disorders.

Biological Activity

Research indicates that 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride exhibits various biological activities beyond its role as an SSRI:

1. Interaction with Biomolecules:

- The hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to proteins and nucleic acids.

- The pyrrolidine ring allows for interactions with enzymes and receptors, potentially modulating their activity.

2. Antimicrobial Properties:

- Studies have explored structural analogs of pyrrolidine derivatives that demonstrate antibacterial activity against Pseudomonas aeruginosa. These compounds have shown potential as novel inhibitors targeting essential bacterial proteins like PBP3, highlighting the relevance of pyrrolidine structures in drug discovery .

3. Neuroprotective Effects:

- Some research suggests that derivatives of this compound may possess neuroprotective properties, making them candidates for further exploration in treating neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy and safety profiles of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride:

Study 1:

A randomized controlled trial evaluating escitalopram's effectiveness in treating MDD found significant improvements in patient-reported outcomes compared to placebo. The study reported a reduction in depressive symptoms as measured by standardized scales over a 12-week period.

Study 2:

In vitro assays demonstrated that structurally similar compounds exhibited significant inhibition of PBP3 in Pseudomonas aeruginosa, suggesting that modifications to the pyrrolidine structure could yield potent antibacterial agents .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

-

Binding Affinity Studies:

Binding assays indicate that 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride has a high affinity for serotonin transporters, affirming its classification as an SSRI. -

Toxicity Assessments:

Safety evaluations have shown low cytotoxicity at therapeutic concentrations, supporting its use in clinical settings without significant adverse effects on hepatocytes or neurocytes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining enantiomerically pure 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride?

- Methodological Answer : Enantiomeric purity can be achieved using preferential crystallization (entrainment), as demonstrated for structurally similar diols like 3-(2-methoxyphenoxy)-propane-1,2-diol. This involves seeding a supersaturated racemic solution with a single enantiomer to induce selective crystallization. Monitor optical rotation or chiral HPLC to confirm enantiopurity .

Q. How can UV-Vis spectrophotometry be optimized for quantifying 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride in solution?

- Methodological Answer : Derivatize the compound with a chromophore (e.g., 2,6-dibromo-N-chloro-1,4-benzoquinone monoimine) to enhance absorbance. Use barbital buffer (pH ~8.0) and measure absorbance at 650 nm after 90 minutes of reaction time. Validate against a reference standard, as described for pyridoxine hydrochloride .

Q. What are the critical steps in characterizing the hydrochloride salt form of this compound?

- Methodological Answer :

- Counterion Identification : Perform chloride ion testing via silver nitrate precipitation or ion chromatography .

- Crystallinity : Use X-ray diffraction (XRD) to confirm salt formation, referencing patterns from similar hydrochlorides (e.g., isoproterenol hydrochloride) .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can conflicting HPLC retention time data for 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride be resolved?

- Methodological Answer : Discrepancies may arise from column aging or mobile phase variability. Standardize conditions using a C18 column, isocratic elution (e.g., 70:30 water:acetonitrile with 0.1% trifluoroacetic acid), and compare retention times to a USP-grade reference standard. Adjust pH to 2.5–3.0 to stabilize the hydrochloride form .

Q. What strategies are effective for impurity profiling of this compound during synthesis?

- Methodological Answer :

- Target Impurities : Monitor tertiary amine derivatives and oxidation byproducts (e.g., 1,3-bis-substituted propanols) using HPLC-MS. Reference impurity standards for propranolol hydrochloride, which shares structural motifs .

- Quantification : Calculate relative response factors (RRFs) for impurities lacking reference materials, as per ICH Q3A guidelines .

Q. How can chiral inversion during storage or processing be minimized?

- Methodological Answer :

- Storage : Maintain anhydrous conditions at -20°C to prevent hydrolysis. Use argon-purged vials to avoid oxidation .

- Process Controls : Avoid high temperatures (>40°C) during lyophilization. Confirm chiral stability via periodic circular dichroism (CD) spectroscopy .

Q. What crystallographic approaches are suitable for resolving structural ambiguities in this compound?

- Methodological Answer : Perform fragment-based crystallographic screening using synchrotron radiation. Co-crystallize with FAD-dependent oxidoreductases (as done for fluorinated catecholamines) to stabilize the structure and enhance diffraction quality .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Adduct Formation : Check for sodium/potassium adducts (+22/+38 Da) by using formic acid in the mobile phase to suppress ionization.

- Degradation : Conduct stability studies under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., diol oxidation). Compare with degradation pathways of dopamine hydrochloride .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.